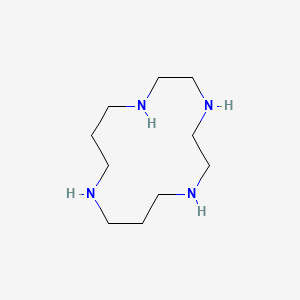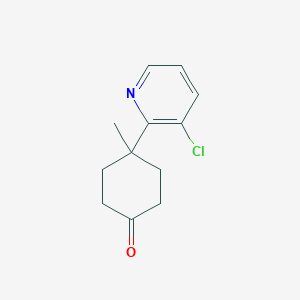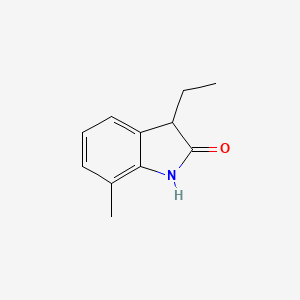
2,5-di(selenophen-2-yl)selenophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’:5’,2’'-Terselenophene is a selenium-containing heterocyclic compound. It is part of the selenophene family, which is known for its unique properties and potential applications in various fields, including organic electronics and medicinal chemistry. The presence of selenium atoms in its structure imparts distinct electronic and chemical characteristics, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’:5’,2’'-Terselenophene typically involves the cyclization of appropriate precursors. One common method is the [2+2+1] cyclization of terminal alkynes with elemental selenium . This reaction is known for its high atom- and step-economy, excellent regioselectivity, and good functional group tolerance.
Industrial Production Methods: While specific industrial production methods for 2,2’:5’,2’'-Terselenophene are not extensively documented, the general approach involves the use of scalable cyclization reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’:5’,2’'-Terselenophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenophene derivatives to selenides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, organolithium, and Grignard reagents are employed under controlled conditions.
Major Products: The reactions typically yield a range of products, including selenoxides, selenones, selenides, and various substituted selenophenes, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2’:5’,2’'-Terselenophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex selenium-containing compounds.
Biology: The compound exhibits biological activity, including antioxidant and antibacterial properties.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Mécanisme D'action
The mechanism of action of 2,2’:5’,2’'-Terselenophene involves its interaction with various molecular targets and pathways. The selenium atoms in the compound can participate in redox reactions, influencing cellular oxidative stress levels. This redox activity is crucial for its biological effects, including its antioxidant and anticancer properties .
Comparaison Avec Des Composés Similaires
2,2’5’,2’'-Terthiophene: A sulfur analog with similar electronic properties but different reactivity due to the presence of sulfur instead of selenium.
2,2’5’,2’'-Quaterthiophene: Another sulfur-containing compound with extended conjugation, used in organic electronics.
Benzoselenophene: A selenium-containing compound with a fused benzene ring, exhibiting distinct electronic properties.
Uniqueness: 2,2’:5’,2’'-Terselenophene stands out due to its selenium content, which imparts unique redox properties and biological activities
Propriétés
Numéro CAS |
67308-30-9 |
|---|---|
Formule moléculaire |
C12H8Se3 |
Poids moléculaire |
389.1 g/mol |
Nom IUPAC |
2,5-di(selenophen-2-yl)selenophene |
InChI |
InChI=1S/C12H8Se3/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10/h1-8H |
Clé InChI |
GXFXPQDUKFAMCP-UHFFFAOYSA-N |
SMILES canonique |
C1=C[Se]C(=C1)C2=CC=C([Se]2)C3=CC=C[Se]3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(5-Bromopyridin-2-yl)-4,5-dihydroisoxazol-5-yl]methanol](/img/structure/B8473736.png)



![[1-(4-Methoxy-phenyl)-cyclohexyl]-acetic acid](/img/structure/B8473765.png)





![4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B8473815.png)
